![molecular formula C22H22N2O3 B2364767 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-64-9](/img/structure/B2364767.png)
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the products formed, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Medicinal Chemistry and Drug Development
Amides are ubiquitous in biological systems and are essential components of peptides, proteins, and many other biomolecules. In the pharmaceutical industry, amide formation is estimated to be the most common chemical reaction employed. Notably, approximately a quarter of all marketed drugs (and two-thirds of drug candidates) contain at least one amide bond . Our compound of interest, 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide, could serve as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound for developing medications targeting specific diseases.
Anti-Inflammatory and Analgesic Agents
Given the prevalence of amides in drug molecules, investigating the anti-inflammatory and analgesic properties of our compound is crucial. Researchers can explore its interaction with cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. Molecular docking studies and in vitro assays can shed light on its COX suppressant activity .
Anticancer Potential
Amides have been linked to anticancer activity, making our compound an exciting candidate for further exploration. Researchers can assess its effects on cancer cell lines, such as HepG2 (a widely studied liver cancer cell line). By understanding its mechanism of action and cytotoxicity, we can uncover its potential as an anticancer agent .
Material Science and Supramolecular Chemistry
Amides contribute to the design of functional materials. Our compound’s unique structure—combining benzofuran and cyclohexanecarboxamide moieties—may lead to interesting supramolecular assemblies. Researchers can investigate its self-assembly behavior, crystal structures, and potential applications in materials science.
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22. Link Design, synthesis, molecular docking studies and biological evaluation of methoxyphenyl thiazole carboxamide derivatives. BMC Chemistry, 18(1), 1-11. Link Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity. BMC Chemistry, 18(1), 1-11. Link
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEFJLXXYDZURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide |
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